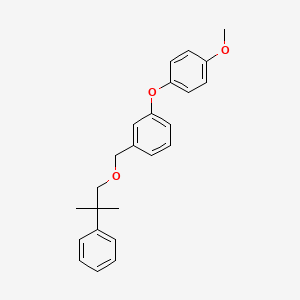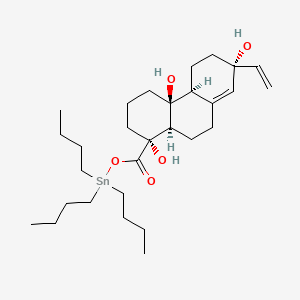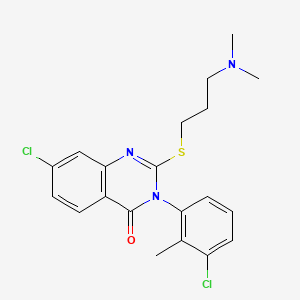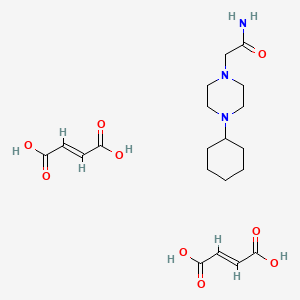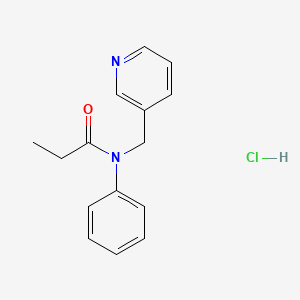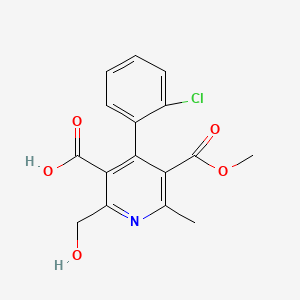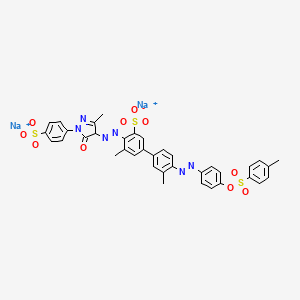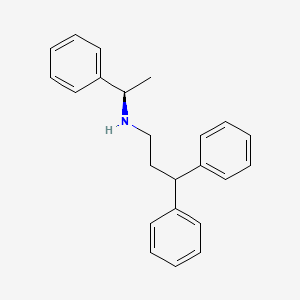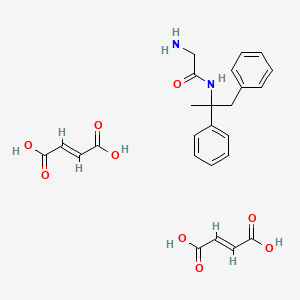
Remacemide fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remacemide fumarate is a compound that has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It acts as a low-affinity NMDA receptor antagonist and has sodium channel blocking properties . This compound has been investigated for its use in conditions such as epilepsy, Huntington’s disease, and Parkinson’s disease .
Preparation Methods
The preparation of remacemide fumarate involves several synthetic routes. One common method includes the reaction of remacemide hydrochloride with fumaric acid to form the fumarate salt. The synthesis of remacemide itself involves the reaction of 2-amino-N-(1-methyl-1,2-diphenylethyl)acetamide with hydrochloric acid . Industrial production methods for fumaric acid, a key component, include the catalytic isomerization of maleic acid and the fermentation of glucose using Rhizopus species .
Chemical Reactions Analysis
Remacemide fumarate undergoes various chemical reactions, including:
Oxidation: Remacemide can be oxidized to form its desglycine derivative, FPL 12495, which is more potent.
Reduction: Reduction reactions can modify the structure of remacemide, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the amino group or the phenyl rings, leading to different derivatives with varying activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying NMDA receptor antagonists and sodium channel blockers.
Biology: Research has focused on its effects on neuronal activity and its potential neuroprotective properties.
Industry: While not widely used industrially, its synthesis and derivatives are of interest for developing new therapeutic agents.
Mechanism of Action
Remacemide fumarate exerts its effects primarily through its action as a low-affinity NMDA receptor antagonist and sodium channel blocker . It binds to the NMDA receptor, inhibiting the excitatory neurotransmitter glutamate, which can help reduce neuronal excitotoxicity. Additionally, its sodium channel blocking properties contribute to its anticonvulsant effects. The compound is metabolized to FPL 12495, which has a stronger affinity for the NMDA receptor and enhances its neuroprotective effects .
Comparison with Similar Compounds
Remacemide fumarate can be compared to other NMDA receptor antagonists and sodium channel blockers:
Ketamine: A well-known NMDA receptor antagonist with anesthetic and antidepressant properties.
Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Phenytoin: A sodium channel blocker used as an anticonvulsant.
This compound is unique in its dual action as both an NMDA receptor antagonist and a sodium channel blocker, which may offer advantages in treating certain neurological conditions .
Properties
CAS No. |
136286-29-8 |
|---|---|
Molecular Formula |
C25H28N2O9 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
2-amino-N-(1,2-diphenylpropan-2-yl)acetamide;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C17H20N2O.2C4H4O4/c1-17(19-16(20)13-18,15-10-6-3-7-11-15)12-14-8-4-2-5-9-14;2*5-3(6)1-2-4(7)8/h2-11H,12-13,18H2,1H3,(H,19,20);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
IVIHEEQVSROAPO-LVEZLNDCSA-N |
Isomeric SMILES |
CC(NC(=O)CN)(C1=CC=CC=C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=CC=CC=C2)NC(=O)CN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


